REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:26]=[CH:25][C:11]([CH2:12][C:13](C)([C:19](OCC)=O)[C:14]([O:16]CC)=[O:15])=[CH:10][CH:9]=2)[CH2:4][CH2:3]1>Cl>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[CH:26]=[CH:25][C:11]([CH2:12][CH:13]([CH3:19])[C:14]([OH:16])=[O:15])=[CH:10][CH:9]=2)[CH2:6][CH2:7]1
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Name
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diethyl 2-(4-(4-methylpiperazin-1-yl)benzyl)-2-methylmalonate
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Quantity
|
1.5 g
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Type
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reactant
|
Smiles
|
CN1CCN(CC1)C1=CC=C(CC(C(=O)OCC)(C(=O)OCC)C)C=C1
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated and co-distilled with toluene
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Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=CC=C(CC(C(=O)O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 63.6% | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |